REACTION_SMILES
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[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[F:1][C:2]([c:3]1[cH:4][c:5]([C:13]#[C:14][CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([C:22]([CH3:23])([CH3:24])[CH3:25])[CH2:20][CH2:21]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:26])[F:27].[OH:28][CH2:29][CH2:30][S:31]([OH:32])(=[O:33])=[O:34]>>[F:1][C:2]([c:3]1[cH:4][c:5]([C:13]#[C:14][CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([C:22]([CH3:23])([CH3:24])[CH3:25])[CH2:20][CH2:21]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:26])[F:27].[OH:28][CH2:29][CH2:30][S:31](=[O:32])(=[O:33])[OH:34]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCOC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1CCN(CC#Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1CCN(CC#Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)CC1
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Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:35][CH2:36][O:37][C:38](=[O:39])[CH3:40].[F:1][C:2]([c:3]1[cH:4][c:5]([C:13]#[C:14][CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([C:22]([CH3:23])([CH3:24])[CH3:25])[CH2:20][CH2:21]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:26])[F:27].[OH:28][CH2:29][CH2:30][S:31]([OH:32])(=[O:33])=[O:34]>>[F:1][C:2]([c:3]1[cH:4][c:5]([C:13]#[C:14][CH2:15][N:16]2[CH2:17][CH2:18][CH:19]([C:22]([CH3:23])([CH3:24])[CH3:25])[CH2:20][CH2:21]2)[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:26])[F:27].[OH:28][CH2:29][CH2:30][S:31](=[O:32])(=[O:33])[OH:34]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1CCN(CC#Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1CCN(CC#Cc2cc(C(F)(F)F)cc(C(F)(F)F)c2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=S(=O)(O)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |